4-乙硫基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

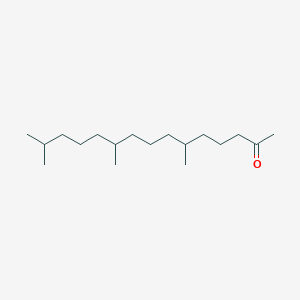

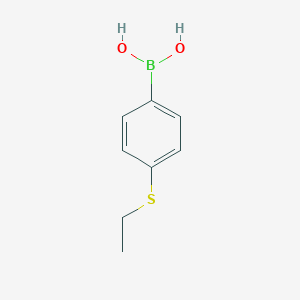

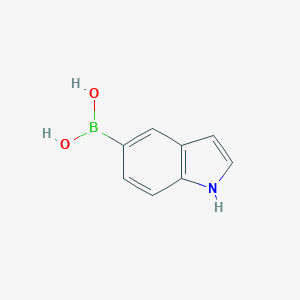

4-Ethylthiophenylboronic acid (4-ETPB) is an organic compound that belongs to the boronic acid family. Its molecular formula is C6H9BOS and its molecular weight is 146.05 g/mol. It is an important chemical compound used in the synthesis of new molecules and materials. 4-ETPB is also used in various scientific research applications, such as drug design and development, biochemistry, and medicinal chemistry.

科学研究应用

材料科学和电子学

苯硼酸衍生物已被纳入聚合物材料中,用于高级应用,包括葡萄糖传感和有机电子学。例如,用苯硼酸基团功能化的聚(3,4-乙撑二氧噻吩)(PEDOT)衍生物已证明在生理条件下用于无酶葡萄糖传感,突出了它们在医学诊断和可穿戴传感器中的潜力 (Bao 等,2021)。这些材料提供了生物传感应用所需的电导率、稳定性和选择性的混合。此外,PEDOT及其衍生物的合成和应用揭示了它们在抗静电处理、固体电解电容器电极等领域的意义,突出了这些材料在导电聚合物科学中的多功能性 (邵帅,2006)。

超分子化学

硼酸,包括苯硼酸衍生物,在超分子化学中发挥着至关重要的作用,通过可逆共价键与各种分子形成络合物。该特性已被用于超分子组装体的设计和合成中,有助于理解分子相互作用和开发新型材料 (Pedireddi & Seethalekshmi,2004)。

生物传感和生物应用

苯硼酸功能化的材料已在生物传感中得到广泛应用,特别是用于检测葡萄糖和唾液酸等生物分子。例如,纳米结构的苯硼酸接枝 PEDOT 平台显示出增强的葡萄糖敏感性,适用于快速灵敏的葡萄糖监测 (Huang 等,2018)。此外,使用带有吡啶基硼酸基团的 PEDOT 开发出能够特异性识别癌症生物标志物唾液酸的生物传感器,例证了这些材料在癌症诊断和更广泛的医疗技术领域中的潜力 (Hai 等,2019)。

作用机制

Target of Action

4-Ethylthiophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of 4-Ethylthiophenylboronic acid in this reaction is the palladium catalyst, which facilitates the bond formation .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 4-Ethylthiophenylboronic acid interacts with the palladium catalyst in a process known as transmetalation . In this process, the boron atom in the boronic acid transfers its organic group (in this case, the 4-ethylthiophenyl group) to the palladium catalyst . This results in the formation of a new carbon-carbon bond .

Result of Action

The primary result of the action of 4-Ethylthiophenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the construction of complex organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of 4-Ethylthiophenylboronic acid in the Suzuki-Miyaura cross-coupling reaction is influenced by various environmental factors. For instance, the reaction typically requires a base and is often performed in polar solvents . The reaction is also sensitive to oxygen and moisture, and thus is usually carried out under an inert atmosphere . The stability of 4-Ethylthiophenylboronic acid can be affected by storage conditions, with recommended storage in an inert atmosphere at 2-8°C .

未来方向

Boronic acids, including 4-Ethylthiophenylboronic acid, have potential for further study in medicinal chemistry. They have shown promise in various applications, such as anticancer, antibacterial, and antiviral agents, and as sensors or delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities .

属性

IUPAC Name |

(4-ethylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUASBOUSAMURX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370244 |

Source

|

| Record name | 4-Ethylthiophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145349-76-4 |

Source

|

| Record name | 4-Ethylthiophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)

![4,4'-Oxybis[p-(phenylsulfonylaniline)]](/img/structure/B131118.png)

![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)